molecular formula C19H32ClNO2 B2479593 1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride CAS No. 1185671-54-8

1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride

Cat. No. B2479593
CAS RN: 1185671-54-8
M. Wt: 341.92
InChI Key: BDASOFROXGJQBR-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride is a chemical compound used in scientific research for its potential therapeutic applications. It is a selective dopamine D3 receptor antagonist and has been studied for its potential use in the treatment of addiction, schizophrenia, and other mental health disorders.

Scientific Research Applications

1. Radical Intermediates in Thermolysis

  • Research shows the role of similar compounds in the formation of radical intermediates during thermolysis processes. For example, Dolenc and Plesničar (1997) investigated the thermolysis of tert-butylperoxy)iodanes, which parallels the chemical structure of the compound , highlighting the formation of radical intermediates (Dolenc & Plesničar, 1997).

2. Structural Studies in Organic Chemistry

  • Anderson et al. (1984) studied the crystal structures of fungicidal azolylmethanes, including compounds with benzyl and tert-butyl groups. This research is relevant as it involves structural analysis of organic compounds that are structurally related to 1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride (Anderson et al., 1984).

3. Generation of Carbon-Centered Radicals

  • Ochiai et al. (1996) discussed the generation of iodine-centered radicals at room temperature, which is closely related to the chemical reactions and properties of 1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride (Ochiai et al., 1996).

4. Antimicrobial Agent Synthesis

  • Doraswamy and Ramana (2013) focused on the synthesis of substituted phenyl azetidines as potential antimicrobial agents, which highlights the potential application of similar compounds in pharmaceutical research (Doraswamy & Ramana, 2013).

5. Protective Group Synthesis in Organic Chemistry

  • The research by Ochiai and Sueda (2004) on the tetrahydrofuranylation of alcohols is relevant as it demonstrates the application of similar compounds in the synthesis of protective groups in organic chemistry (Ochiai & Sueda, 2004).

6. Studies on Semiquinone Radicals

  • Valgimigli et al. (2008) investigated the unusual reactions of semiquinone radicals with molecular oxygen, which is relevant to understanding the reactive nature of similar compounds (Valgimigli et al., 2008).

7. TEMPO-Catalyzed Oxidation Systems

  • The work by Xiao‐Qiang Li and Chi Zhang (2009) on TEMPO-catalyzed alcohol oxidation systems using recyclable hypervalent iodine reagents is pertinent, as it shows applications in environmentally friendly oxidation reactions (Li & Zhang, 2009).

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2.ClH/c1-19(2,3)22-15-18(21)14-20-11-9-17(10-12-20)13-16-7-5-4-6-8-16;/h4-8,17-18,21H,9-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDASOFROXGJQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCC(CC1)CC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride

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